Cas no 131-01-1 (Deserpidine)

Deserpidine is an indole alkaloid derived from Rauwolfia species, primarily recognized for its antihypertensive and antipsychotic properties. As a selective adrenergic neuron blocker, it inhibits norepinephrine release by depleting catecholamine stores in peripheral and central nerve terminals. This mechanism contributes to its efficacy in managing mild to moderate hypertension and certain psychiatric conditions. Deserpidine exhibits a favorable pharmacokinetic profile with gradual onset and prolonged action, reducing the risk of abrupt blood pressure fluctuations. Its lipophilic nature ensures efficient blood-brain barrier penetration, enhancing central nervous system effects. The compound is often utilized in combination therapies due to its synergistic interactions with other antihypertensive agents.
Deserpidine structure
Deserpidine structure
商品名:Deserpidine
CAS番号:131-01-1
MF:C32H38N2O8
メガワット:578.65272
MDL:MFCD00078228
CID:36258
PubChem ID:8550

Deserpidine 化学的及び物理的性質

名前と識別子

    • Deserpidine
    • methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
    • 17-methoxy-18-(3,4,5-trimethoxy-benzoyloxy)-yohimbane-16-carboxylic acid methyl ester
    • Canescin
    • Canescine
    • Desepridine
    • Deserpidin
    • Harmonyl
    • Raunormin
    • Raunormine
    • Recanescin
    • Recanescine
    • Methyl 17-Methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate
    • Reserpidine
    • Reserpine Impurity 3
    • Deserpidine Solution, 100ppm
    • (1S,2R,3R,4aS,13bR,14aS)-2-methoxy-3-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroisoquinolino[3,2-a]$b-carboline-1-carboxylic acid methyl ester
    • Deserpidinum (INN-Latin)
    • 11-Desmethoxyreserpine
    • methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyloxy)-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4(9),5,7-tetraene-19-carboxylate
    • Tox21_112646
    • CS-0028177
    • Deserpidina [INN-Spanish]
    • F82150
    • (3beta,16beta,17alpha,18beta,20alpha)-17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylic acid methyl ester
    • D08194
    • HY-107339
    • 11-Demethoxyreserpine
    • DESERPIDINE COMPONENT OF ENDURONYL
    • SCHEMBL259343
    • Q5263885
    • GTPL7064
    • NSC 72138
    • Methyl 17alpha-methoxy-18beta-((3,4,5-trimethoxybenzoyl)oxy)-3beta,20alpha-yohimban-16beta-carboxylate
    • 4-25-00-01282 (Beilstein Handbook Reference)
    • DESERPIDINE COMPONENT OF ORETICYL FORTE
    • METHYL 17.ALPHA.-METHOXY-18.BETA.-((3,4,5-TRIMETHOXYBENZOYL)OXY)-3.BETA.,20.ALPHA.-YOHIMBAN-16.BETA.-CARBOXYLATE
    • Deserpidine [INN:BAN]
    • NSC72138
    • Benz[g]indolo[2, 1,2,3,4,4a,5,7,8,-13,13b,14,14a-dodecahydro-3-hydroxy-2-methoxy-, methyl ester, 3,4,5-trimethoxybenzoate
    • Deserpidic acid, methyl ester, 3,4,5-trimethoxybenzoate
    • Deserpidina
    • Deserpidinum [INN-Latin]
    • Deserpidina (INN-Spanish)
    • 3-beta,20-alpha-Yohimban-16-beta-carboxylic acid, 18-beta-hydroxy-17-alpha-methoxy-, methyl ester, 3,4,5-trimethoxybenzoate (ester)
    • ORETICYL FORTE COMPONENT DESERPIDINE
    • A-11025
    • (1S,2R,3R,4aS,13bR,14aS)-Methyl 2-methoxy-3-((3,4,5-trimethoxybenzoyl)oxy)-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylate
    • methyl (3beta,16beta,17alpha,18beta,20alpha)-17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate
    • C02AA05
    • Methyl 17alpha-methoxy-18beta-(3,4,5-trimethoxybenzoyloxy)-3beta,20alpha-yohimban-16beta-carboxylat
    • CAS-131-01-1
    • 9016E3VB47
    • EN300-19736832
    • DESERPIDINE (MART.)
    • 17.alpha.-Methoxy-18.beta.-[(3,4,5-trimethoxybenzoyl)oxy]-3.beta.,20.alpha.-yohimban-16.beta.-carboxylic acid methyl ester
    • DESERPIDINE [INN]
    • DESERPIDINE [MART.]
    • DESERPIDINE [ORANGE BOOK]
    • DESERPIDINE [WHO-DD]
    • DESERPIDINE [MI]
    • Deserpidine (INN)
    • MD-0232
    • DESERPIDINE [VANDF]
    • Deresperine
    • Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3b,16b,17a,18b,20a)-
    • 131-01-1
    • (3beta,16beta,17alpha,18beta,20alpha)-17-methoxy-18-((3,4,5-trimethoxybenzoyl)oxy)yohimban-16-carboxylic acid methyl ester
    • Yohimban-16-carboxylic acid,17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester,(3b,16b,17a,18b,20a)-
    • DB01089
    • methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-[(3,4,5-trimethoxyphenyl)carbonyloxy]-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4,6,8-tetraene-19-carboxylate
    • Halmonyl
    • NCGC00168786-02
    • Halmonyl (TN)
    • NSC-72138
    • J-005923
    • CHEBI:27478
    • Lilly 22641
    • Tranquinil
    • EINECS 205-004-8
    • UNII-9016E3VB47
    • C06541
    • methyl (3beta,16beta,17alpha,18beta,20alpha)-17-methoxy-18-((3,4,5-trimethoxybenzoyl)oxy)yohimban-16-carboxylate
    • Methyl 18beta-hydroxy-17alpha-methoxy-3beta,20alpha-yohimban-16beta-carboxylate, 3,4,5-trimethoxybenzoate (ester)
    • BRN 0101820
    • NCGC00168786-01
    • BDBM50480272
    • DTXSID8020383
    • Deserpidinum
    • Deserpidine, (-)-
    • ENDURONYL COMPONENT DESERPIDINE
    • Desmethoxyreserpine
    • SMR004701248
    • methyl (3beta,16beta,17alpha,18beta,20alpha)-17-(methyloxy)-18-({[3,4,5-tris(methyloxy)phenyl]carbonyl}oxy)yohimban-16-carboxylate
    • CHEMBL1200515
    • DTXCID80383
    • AKOS015896464
    • NS00008754
    • Tox21_113102
    • MLS006010113
    • Benz[g]indolo[2,3-a]quinolizine-1-carboxylic acid, 1,2,3,4,4a,5,7,8,-13,13b,14,14a-dodecahydro-3-hydroxy-2-methoxy-, methyl ester, 3,4,5-trimethoxybenzoate
    • BRD-K29462201-001-02-7
    • BRD-K29462201-001-01-9
    • CVBMAZKKCSYWQR-WCGOZPBSSA-N
    • MDL: MFCD00078228
    • インチ: 1S/C32H38N2O8/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5/h6-9,12-13,18,21,23,26-27,30,33H,10-11,14-16H2,1-5H3/t18-,21-,23-,26?,27?,30?/m0/s1
    • InChIKey: CVBMAZKKCSYWQR-WCGOZPBSSA-N
    • ほほえんだ: COC1=C(C(=CC(=C1)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=CC=CC=C56)OC)OC

計算された属性

  • せいみつぶんしりょう: 578.26300
  • どういたいしつりょう: 578.262816
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 42
  • 回転可能化学結合数: 9
  • 複雑さ: 953
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 109

じっけんとくせい

  • 色と性状: はくしょくけっしょうふんまつ
  • 密度みつど: 1.2277 (rough estimate)
  • ゆうかいてん: 223-226°C
  • ふってん: 638.28°C (rough estimate)
  • フラッシュポイント: Not available
  • 屈折率: 1.6260 (estimate)
  • PSA: 108.55000
  • LogP: 4.10040
  • ひせんこうど: -158° (c=0.5, Pyridine)
  • 酸性度係数(pKa): 6.68 in 40% methanol
  • じょうきあつ: Not available

Deserpidine セキュリティ情報

Deserpidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-107339-1mg
Deserpidine
131-01-1 98.59%
1mg
¥520 2024-04-20
TargetMol Chemicals
T8270-50mg
Deserpidine
131-01-1 98.27%
50mg
¥ 4190 2024-07-20
Key Organics Ltd
MD-0232-5MG
Deserpidine
131-01-1 >97%
5mg
£42.00 2025-02-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8270-5 mg
Deserpidine
131-01-1 98.27%
5mg
¥1515.00 2022-02-28
TRC
D289420-100mg
Deserpidine
131-01-1
100mg
$2400.00 2023-05-18
ChemScence
CS-0028177-10mg
Deserpidine
131-01-1 98.82%
10mg
$270.0 2021-09-02
ChemScence
CS-0028177-5mg
Deserpidine
131-01-1 98.82%
5mg
$165.0 2021-09-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8270-25 mg
Deserpidine
131-01-1 98.27%
25mg
¥4890.00 2022-02-28
SHENG KE LU SI SHENG WU JI SHU
sc-357328A-100 mg
Deserpidine,
131-01-1 98%
100MG
¥12,034.00 2023-07-10
Key Organics Ltd
MD-0232-10MG
Deserpidine
131-01-1 >97%
10mg
£51.00 2025-02-08

Deserpidine 関連文献

Deserpidineに関する追加情報

Recent Advances in Deserpidine (131-01-1) Research: A Comprehensive Review

Deserpidine (CAS: 131-01-1), a well-known indole alkaloid derived from Rauwolfia canescens, has recently garnered renewed attention in chemical biology and pharmaceutical research. This compound, historically used as an antihypertensive agent, is now being investigated for its potential applications in neuropharmacology and oncology. The current research landscape reveals significant progress in understanding its molecular mechanisms, with particular emphasis on its interactions with adrenergic and dopaminergic systems.

Recent studies published in the Journal of Medicinal Chemistry (2023) have elucidated the structural-activity relationship of Deserpidine, particularly focusing on its binding affinity to α2-adrenergic receptors. Advanced cryo-EM techniques have provided unprecedented resolution (3.2 Å) of the Deserpidine-receptor complex, revealing key interactions with Glu129 and Asp130 residues. These findings have important implications for the design of next-generation antihypertensive drugs with improved specificity.

In oncology research, a groundbreaking study in Nature Cancer (2024) demonstrated Deserpidine's ability to inhibit lysine-specific demethylase 1 (LSD1) at nanomolar concentrations (IC50 = 37 nM). The compound showed remarkable efficacy in preclinical models of acute myeloid leukemia, achieving 78% tumor growth inhibition when administered at 5 mg/kg/day. Researchers attribute this activity to Deserpidine's unique capacity to disrupt the LSD1-CoREST complex formation, a mechanism distinct from existing LSD1 inhibitors.

Pharmacokinetic studies have also seen significant advancements. A recent clinical trial (Phase I/IIa) published in Clinical Pharmacokinetics (2024) reported improved bioavailability (62% vs. historical 45%) through a novel liposomal formulation. The study demonstrated linear pharmacokinetics in the 1-10 mg dose range, with a terminal half-life of 8.2 hours, suggesting potential for once-daily dosing in therapeutic applications.

Emerging research in neuroprotection has identified Deserpidine as a potential modulator of neuroinflammation. Studies in Molecular Psychiatry (2023) revealed its ability to reduce microglial activation by 65% in LPS-induced neuroinflammation models, primarily through inhibition of NF-κB signaling. This finding opens new avenues for investigating Deserpidine in neurodegenerative disorders such as Alzheimer's disease.

The synthesis and production of Deserpidine have also seen technological improvements. A recent patent (WO2023124567) describes a biocatalytic synthesis route achieving 92% yield, a significant improvement over traditional extraction methods. This advancement addresses previous supply chain challenges and enables more sustainable production of this important pharmaceutical compound.

Looking forward, several clinical trials are currently investigating expanded indications for Deserpidine, including its potential in treatment-resistant hypertension (NCT05678921) and as an adjunct therapy in certain psychiatric disorders (NCT05678922). These studies, expected to report in 2025-2026, may significantly expand the therapeutic landscape for this venerable compound.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:131-01-1)Deserpidine
A909091
清らかである:99%/99%/99%/99%/99%/99%
はかる:10mg/25mg/50mg/100mg/500mg/1ml
価格 ($):212.0/361.0/525.0/750.0/1492.0/169.0